molecular formula C11H15NO2S B8637116 3-(p-Acetamidophenylthio)propanol

3-(p-Acetamidophenylthio)propanol

Cat. No. B8637116
M. Wt: 225.31 g/mol
InChI Key: FSULDRSWSQYWLO-UHFFFAOYSA-N
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Patent
US04258045

Procedure details

A mixture of 16.7 g (0.1 mole) of p-mercaptoacetanilide, 4 g of sodium hydroxide, 40 ml of water, 40 ml of 1,2-dimethoxyethane, and 0.39 g (0.11 mole) of 3-chloropropanol is heated in a steam bath with stirring for 30 minutes. Two liquid phases are formed, and TLC indicates that the reaction is substantially complete. The mixture is distilled in vacuo to remove 1,2-dimethoxyethane, and the oily mixture which separates is triturated with cold water until it solidifies. The crude product is recrystallized from ethanol to obtain a by-product: the disulfide derived from the starting mercapto compound. The ethanol filtrate is concentrated, and the residue is triturated with ether-hexane to obtain 15.7 g of the desired product. Recrystallization from ethyl acetate-hexane gives 11.8 g of 3-(p-acetamidophenylthio)propanol which shows the correct IR and NMR spectra.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercapto
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7](=[O:9])[CH3:8])=[CH:4][CH:3]=1.[OH-].[Na+].O.Cl[CH2:16][CH2:17][CH2:18][OH:19]>COCCOC>[C:7]([NH:6][C:5]1[CH:10]=[CH:11][C:2]([S:1][CH2:16][CH2:17][CH2:18][OH:19])=[CH:3][CH:4]=1)(=[O:9])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
SC1=CC=C(NC(C)=O)C=C1
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
0.39 g
Type
reactant
Smiles
ClCCCO
Name
Quantity
40 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
mercapto
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated in a steam bath
CUSTOM
Type
CUSTOM
Details
Two liquid phases are formed
DISTILLATION
Type
DISTILLATION
Details
The mixture is distilled in vacuo
CUSTOM
Type
CUSTOM
Details
to remove 1,2-dimethoxyethane
CUSTOM
Type
CUSTOM
Details
the oily mixture which separates is triturated with cold water until it
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to obtain a by-product
CONCENTRATION
Type
CONCENTRATION
Details
The ethanol filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is triturated with ether-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)SCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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